

# Application Notes and Protocols for Dosimetry Calculations in $^{67}\text{Cu}$ -SARTATE Therapy

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## Compound of Interest

Compound Name: SarTATE

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## Introduction

$^{67}\text{Cu}$ -**SARTATE** is a next-generation, highly targeted theranostic radiopharmaceutical developed for the diagnosis and treatment of cancers that express somatostatin receptor 2 (SSTR2), such as neuroblastoma and neuroendocrine tumors (NETs).[1] The **SARTATE** component is a peptide conjugate that targets the SSTR2 receptor, while the radioisotope Copper-67 ( $^{67}\text{Cu}$ ) is a beta-emitter that delivers a therapeutic dose of radiation directly to cancer cells, minimizing damage to surrounding healthy tissue.[2]

The theranostic "perfect pairing" utilizes  $^{64}\text{Cu}$ -**SARTATE** for diagnostic imaging with Positron Emission Tomography (PET) and  $^{67}\text{Cu}$ -**SARTATE** for Peptide Receptor Radionuclide Therapy (PRRT).[1] This approach allows for pre-therapeutic imaging and dosimetry calculations using  $^{64}\text{Cu}$ -**SARTATE** to predict the biodistribution and absorbed radiation dose of the therapeutic agent, enabling personalized treatment planning.[3][4][5] Accurate dosimetry is critical to ensure that a sufficient radiation dose is delivered to the tumor while minimizing toxicity to healthy organs, particularly the kidneys and bone marrow.[6]

These application notes provide a detailed overview of the dosimetry calculations for  $^{67}\text{Cu}$ -**SARTATE** therapy, including quantitative data from clinical studies and a comprehensive experimental protocol for researchers and drug development professionals.

## Quantitative Dosimetry Data

Dosimetry estimates for  $^{67}\text{Cu}$ -**SARTATE** and its diagnostic counterpart,  $^{64}\text{Cu}$ -**SARTATE**, have been established in human clinical trials. The following tables summarize the mean effective dose and the absorbed doses for major organs, derived from studies involving patients with unresectable multifocal meningioma.<sup>[3][4][7]</sup> The calculations were performed using the Medical Internal Radiation Dose (MIRD) formalism with the OLINDA/EXM software.<sup>[3][4][8]</sup>

Table 1: Mean Effective Dose

Radiopharmaceutical	Mean Effective Dose (mSv/MBq)
[ $^{64}\text{Cu}$ ]Cu-SARTATE	$3.95 \times 10^{-2}$
[ $^{67}\text{Cu}$ ]Cu-SARTATE	$7.62 \times 10^{-2}$
Data sourced from Bailey et al., 2022. <sup>[3][4][7]</sup>	

Table 2: Mean Organ Absorbed Doses

Organ	[ <sup>64</sup> Cu]Cu-SARTATE (mGy/MBq)	[ <sup>67</sup> Cu]Cu-SARTATE (mGy/MBq)
Adrenals	1.11 x 10 <sup>-1</sup>	2.50 x 10 <sup>-1</sup>
Gallbladder Wall	5.56 x 10 <sup>-2</sup>	1.13 x 10 <sup>-1</sup>
Heart Wall	3.73 x 10 <sup>-2</sup>	8.12 x 10 <sup>-2</sup>
Kidneys	1.58 x 10 <sup>-1</sup>	4.14 x 10 <sup>-1</sup>
Liver	1.22 x 10 <sup>-1</sup>	3.01 x 10 <sup>-1</sup>
Lungs	3.25 x 10 <sup>-2</sup>	7.29 x 10 <sup>-2</sup>
Pancreas	6.53 x 10 <sup>-2</sup>	1.41 x 10 <sup>-1</sup>
Red Marrow	2.92 x 10 <sup>-2</sup>	6.50 x 10 <sup>-2</sup>
Small Intestine	1.05 x 10 <sup>-1</sup>	2.05 x 10 <sup>-1</sup>
Spleen	1.70 x 10 <sup>-1</sup>	4.41 x 10 <sup>-1</sup>
Stomach Wall	4.34 x 10 <sup>-2</sup>	9.08 x 10 <sup>-2</sup>
Thyroid	2.59 x 10 <sup>-2</sup>	5.64 x 10 <sup>-2</sup>
Urinary Bladder Wall	8.84 x 10 <sup>-2</sup>	1.15 x 10 <sup>-1</sup>
Data represents the mean of 3 subjects. Sourced from Bailey et al., 2022. <a href="#">[7]</a>		

The highest organ absorbed doses were consistently observed in the spleen, followed by the kidneys, liver, adrenals, and small intestine for both radiopharmaceuticals.[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[9\]](#)

## Experimental Protocols for Clinical Dosimetry

This section outlines a detailed protocol for performing patient-specific dosimetry for <sup>67</sup>Cu-SARTATE therapy, based on methodologies from clinical trials.[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The protocol follows the MIRD schema, which is the standard framework for calculating absorbed radiation doses from internally administered radionuclides.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Pre-therapeutic Imaging and Dosimetry with $^{64}\text{Cu}$ -SARTATE

The long half-life of  $^{64}\text{Cu}$  (12.7 hours) allows for imaging at multiple timepoints, enabling robust pre-therapeutic dosimetry estimates.[\[7\]](#)[\[10\]](#)

### Methodology:

- Patient Preparation: Ensure the patient is well-hydrated. No amino acid infusion is typically required for the diagnostic scan.[\[10\]](#)
- Radiopharmaceutical Administration: Administer a diagnostic dose of [ $^{64}\text{Cu}$ ]Cu-SARTATE (e.g., ~150-200 MBq) via intravenous bolus injection.[\[10\]](#)
- PET/CT Image Acquisition:
  - Perform whole-body PET/CT scans at multiple time points post-injection. A typical schedule includes scans at 1 hour, 4 hours, and 24 hours.[\[5\]](#)[\[9\]](#)[\[10\]](#)
  - Acquire CT scans for attenuation correction and anatomical localization.
- Image Analysis and Quantification:
  - On the co-registered PET/CT images, define volumes of interest (VOIs) for critical organs (e.g., liver, spleen, kidneys, lungs, bone marrow) and any visible tumors.[\[7\]](#)[\[8\]](#)
  - Calculate the total radioactivity uptake in each VOI at each time point and express it as a percentage of the injected dose (%ID).
  - Generate time-activity curves (TACs) for each source organ by plotting the %ID against time.
- Absorbed Dose Calculation:
  - Import the TAC data into a dosimetry software package like OLINDA/EXM.[\[3\]](#)[\[4\]](#)[\[5\]](#)
  - The software uses the MIRD formalism to calculate the time-integrated activity (also known as cumulated activity) in each source organ.[\[12\]](#)

- Using the calculated time-integrated activity and pre-calculated S-values (mean absorbed dose per unit cumulated activity), the software estimates the absorbed dose to each target organ from  $^{64}\text{Cu}$ -**SARTATE**.
- Extrapolate the data to estimate the projected absorbed doses for  $^{67}\text{Cu}$ -**SARTATE**.[\[10\]](#)

## Therapeutic Administration and Post-therapy Dosimetry with $^{67}\text{Cu}$ -**SARTATE**

Following pre-therapeutic assessment, the therapeutic dose is administered, and follow-up imaging is performed to confirm the dosimetry.

### Methodology:

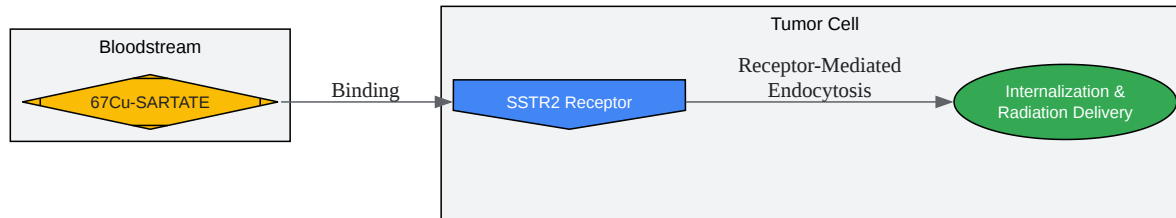
- Patient Preparation:
  - Administer an amino acid solution (e.g., lysine and arginine) intravenously, typically starting 30 minutes before the  $^{67}\text{Cu}$ -**SARTATE** infusion and continuing for at least 3 hours after.[\[7\]](#)[\[10\]](#) This is crucial for reducing renal uptake and protecting the kidneys.
- Radiopharmaceutical Administration:
  - Administer the therapeutic dose of  $^{67}\text{Cu}$ -**SARTATE** (e.g., 5-6 GBq) via an infusion pump over 30 minutes.[\[10\]](#)
- SPECT/CT Image Acquisition:
  - Quantitative SPECT/CT imaging is essential for  $^{67}\text{Cu}$  dosimetry.[\[14\]](#)
  - Perform whole-body SPECT/CT scans at multiple time points post-therapy. A recommended schedule is 1 hour, 4 hours, 24 hours, and 96 hours.[\[10\]](#)
  - Image the 185 keV photopeak of  $^{67}\text{Cu}$  using medium-energy collimators.[\[14\]](#)
  - Implement corrections for attenuation, scatter, and dead time to ensure quantitative accuracy.[\[14\]](#)
- Image Analysis and Dosimetry Calculation:

- The process is analogous to the  $^{64}\text{Cu}$ -**SARTATE** protocol.
- Define VOIs on the SPECT/CT images for source organs and tumors.[8]
- Generate TACs from the decay-corrected quantitative data at each time point.[7]
- Use OLINDA/EXM or similar software to calculate the final absorbed doses to all target organs based on the  $^{67}\text{Cu}$  biodistribution data.[7][8]

## Visualizations: Workflows and Mechanisms

### Targeting Mechanism

The **SARTATE** molecule is an analogue of somatostatin, which specifically binds to SSTR2 receptors that are overexpressed on the surface of neuroendocrine tumor cells. This specific binding allows for the targeted delivery of the attached  $^{67}\text{Cu}$  radionuclide.

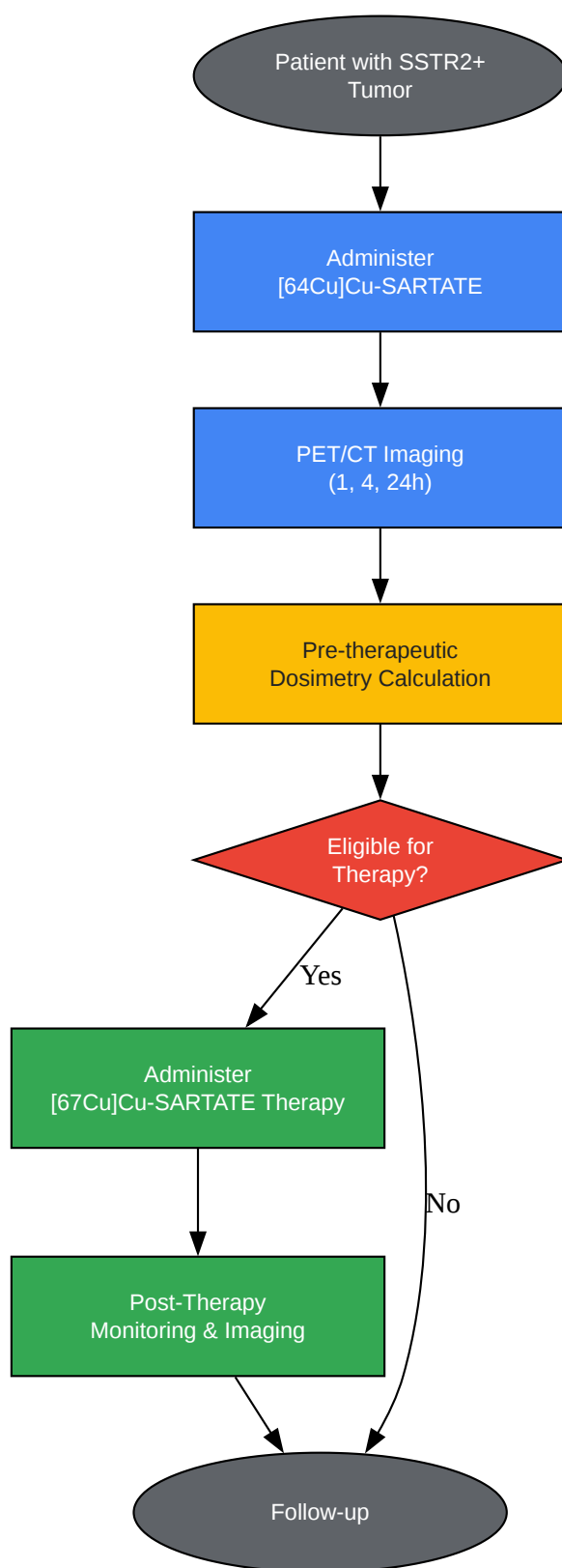


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Caption: SSTR2 receptor targeting mechanism of  $^{67}\text{Cu}$ -**SARTATE**.

### Theranostic Workflow

The use of  $^{64}\text{Cu}$  and  $^{67}\text{Cu}$  as a theranostic pair allows for a personalized medicine approach, where the diagnostic agent informs the therapeutic plan.



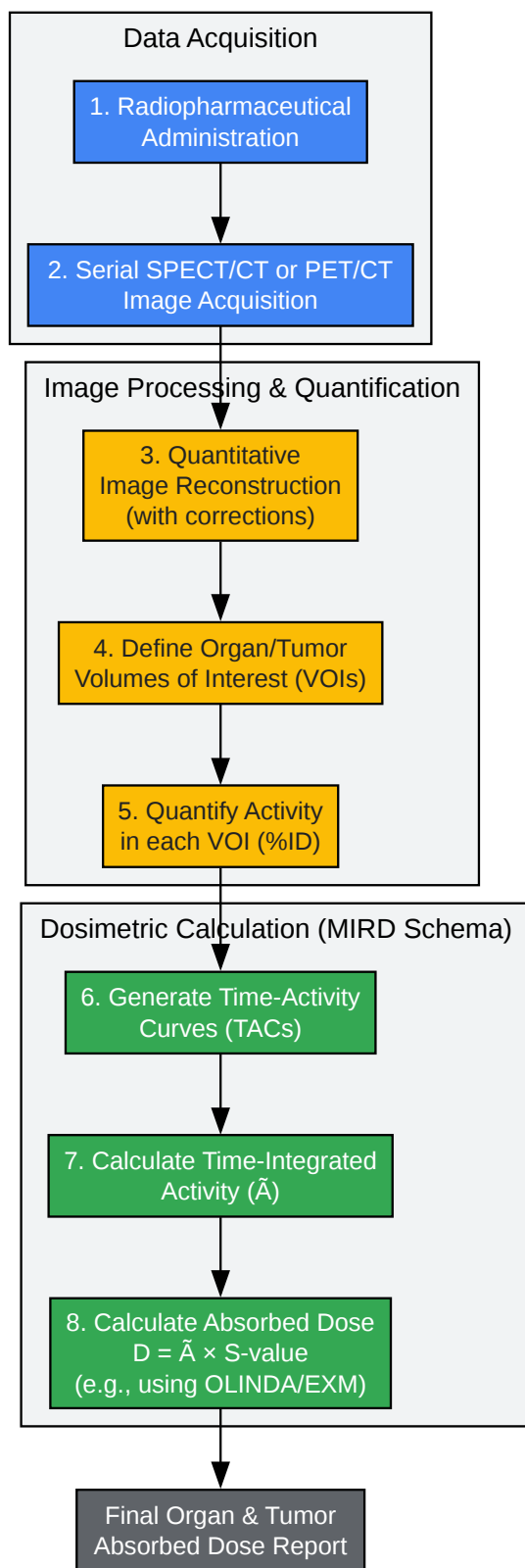
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Caption: Theranostic workflow for 64Cu/67Cu-SARTATE.

## Dosimetry Calculation Workflow

This diagram details the key steps involved in calculating the absorbed radiation dose from image data, following the MIRD methodology.





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Caption: Workflow for patient-specific dosimetry calculation.

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